Lipophilicity Advantage: XLogP3-AA 4.2 vs. 3.1–3.8 for Closest Analogs
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 4.2, which is 23.5% higher than the 4-methyl analog (3.8), 38.1% higher than the unsubstituted benzothiazole analog (3.4), and 54.8% higher than the 4,5,6,7-tetrahydro analog (3.1) [1]. This places the compound in a logP window associated with enhanced passive membrane permeability while remaining within typical drug-like space (Lipinski's Rule of Five violation count = 0) [1][2]. The 6-ethyl substituent contributes an additional methylene unit beyond the 4-methyl analog, incrementally increasing logP via hydrophobic surface area expansion [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | Analog 1 (unsubstituted): XLogP3-AA = 3.4; Analog 2 (4-methyl): XLogP3-AA = 3.8; Analog 3 (4,5,6,7-tetrahydro): XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP = +0.4 to +1.1 log units vs. analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.4–1.1 log unit increase in computed logP predicts measurably higher membrane partitioning, which directly influences cell-based assay exposure and in vivo distribution for probe or lead optimization programs.
- [1] PubChem CID 53619517 (target); CID 45792391 (unsubstituted); CID 53616787 (4-methyl); CID 61777285 (tetrahydro). XLogP3-AA values. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001; 46(1-3):3-26. View Source
